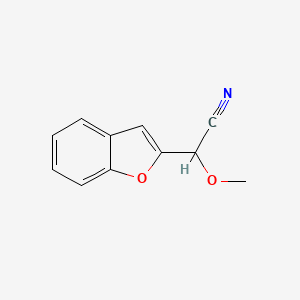![molecular formula C15H23NO3S B12249646 2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12249646.png)
2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a hydroxybutyl chain, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps. One common method starts with the preparation of the ethoxyphenyl acetic acid, which is then reacted with appropriate reagents to introduce the hydroxybutyl and methylsulfanyl groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)acetic acid
- 2-hydroxy-4-(methylsulfanyl)butanoic acid
- 4-ethoxyphenylacetic acid
Uniqueness
2-(4-ethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-14-6-4-12(5-7-14)10-15(18)16-11-13(17)8-9-20-2/h4-7,13,17H,3,8-11H2,1-2H3,(H,16,18) |
InChI Key |
IGUWGIKZZMSHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B12249565.png)
![3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole](/img/structure/B12249568.png)

![tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate](/img/structure/B12249575.png)
![2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B12249579.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-3-(3-methoxyphenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B12249591.png)
![4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline](/img/structure/B12249601.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12249618.png)
![2-(5-{Thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12249622.png)
![2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12249625.png)
![6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B12249639.png)
![9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249642.png)
![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B12249658.png)
